molecular formula C24H32N4O3 B10827582 sec-Butonitazene (citrate)

sec-Butonitazene (citrate)

Cat. No.: B10827582
M. Wt: 424.5 g/mol
InChI Key: NOIMENQCHUDEKZ-UHFFFAOYSA-N
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Description

sec-Butonitazene (citrate): is a synthetic opioid belonging to the benzimidazole class. It is structurally similar to other opioids and is known for its potent analgesic effects. This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The process typically includes the nitration of a suitable precursor, followed by reduction and subsequent alkylation to introduce the sec-butoxy group. The final step involves the formation of the citrate salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of sec-Butonitazene (citrate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: sec-Butonitazene (citrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of sec-Butonitazene, each with distinct pharmacological profiles .

Scientific Research Applications

sec-Butonitazene (citrate) is extensively used in scientific research due to its potent opioid effects. Its applications include:

Mechanism of Action

sec-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and produces analgesic effects. The compound’s high affinity for MOR contributes to its potent analgesic properties .

Comparison with Similar Compounds

  • Etonitazene
  • Isotonitazene
  • Metonitazene
  • Protonitazene

Comparison: sec-Butonitazene (citrate) is unique among its analogs due to its specific structural modifications, which confer distinct pharmacological properties. Compared to etonitazene and isotonitazene, sec-Butonitazene has a different alkoxy chain length, affecting its potency and receptor binding affinity. While etonitazene is the most potent among these analogs, sec-Butonitazene offers a balance between potency and safety, making it a valuable tool in research .

Properties

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C24H32N4O3/c1-5-18(4)31-21-11-8-19(9-12-21)16-24-25-22-17-20(28(29)30)10-13-23(22)27(24)15-14-26(6-2)7-3/h8-13,17-18H,5-7,14-16H2,1-4H3

InChI Key

NOIMENQCHUDEKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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